![molecular formula C11H13FN2O B13065943 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]](/img/structure/B13065943.png)
6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine] is a complex organic compound characterized by a spirocyclic structure that includes a furo[3,4-c]pyridine moiety fused to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine] typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under specific conditions to form the spirocyclic structure. For example, starting from a fluorinated pyridine derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution, cyclization, and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the fluorinated position
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, potentially leading to significant biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidine] hydrochloride
- 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidine] dihydrochloride
- 7-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine]
Uniqueness
6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine] stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties. This fluorination can enhance the compound’s stability, reactivity, and potential bioactivity compared to its non-fluorinated analogs .
Propriétés
Formule moléculaire |
C11H13FN2O |
|---|---|
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
6-fluorospiro[1H-furo[3,4-c]pyridine-3,4'-piperidine] |
InChI |
InChI=1S/C11H13FN2O/c12-10-5-8-7-15-11(9(8)6-14-10)1-3-13-4-2-11/h5-6,13H,1-4,7H2 |
Clé InChI |
KXZBTFYGGRLKFY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12C3=CN=C(C=C3CO2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B13065860.png)
![3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B13065869.png)
![Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B13065870.png)
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065872.png)
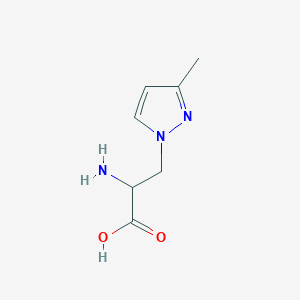
![2-{[(4-bromophenyl)thio]methyl}-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13065881.png)
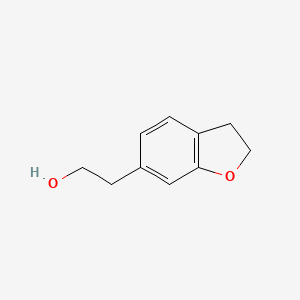
![2-imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one](/img/structure/B13065896.png)

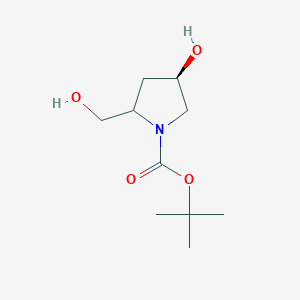
![7-(Difluoromethyl)-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065916.png)
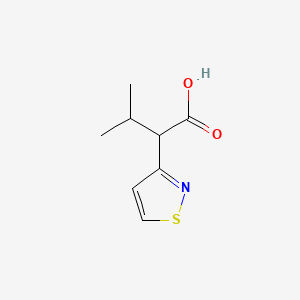
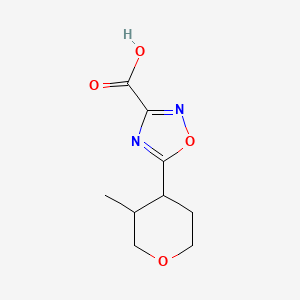
![tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate](/img/structure/B13065945.png)
